molecular formula C16H15N3OS B11835551 6-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one CAS No. 897631-27-5

6-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one

Cat. No.: B11835551
CAS No.: 897631-27-5
M. Wt: 297.4 g/mol
InChI Key: SYJFNHXVVJDRKJ-UHFFFAOYSA-N
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Description

6-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzylamine and methylthio derivatives.

    Cyclization: The key step involves the cyclization of the intermediate to form the quinazoline ring.

    Amination: Introduction of the amino group at the 6th position.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the quinazoline ring or the methylthio group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced quinazoline derivatives.

    Substitution Products: Various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one depends on its specific biological target:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    6-Aminoquinazoline: A simpler analog with similar biological activities.

    3-Benzylquinazoline: Lacks the amino and methylthio groups but shares the core structure.

    2-(Methylthio)quinazoline: Similar but lacks the benzyl and amino groups.

Uniqueness

6-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one is unique due to the combination of the amino, benzyl, and methylthio groups, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

897631-27-5

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

6-amino-3-benzyl-2-methylsulfanylquinazolin-4-one

InChI

InChI=1S/C16H15N3OS/c1-21-16-18-14-8-7-12(17)9-13(14)15(20)19(16)10-11-5-3-2-4-6-11/h2-9H,10,17H2,1H3

InChI Key

SYJFNHXVVJDRKJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=C(C=C2)N)C(=O)N1CC3=CC=CC=C3

Origin of Product

United States

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